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Compound of Interest

Compound Name:
(S)-1-(2,6-

dichlorophenyl)ethanamine

CAS No.: 121443-79-6

Cat. No.: B1169324 Get Quote

(S)-1-(2,6-dichlorophenyl)ethanamine is a chiral amine of significant interest in medicinal

chemistry and pharmaceutical development. Its structural rigidity, conferred by the sterically

hindered 2,6-dichlorophenyl group, and its specific stereochemistry make it a valuable

intermediate for the synthesis of complex, enantiomerically pure active pharmaceutical

ingredients (APIs). The absolute configuration of a chiral drug is often critical to its

pharmacological activity and safety profile, as different enantiomers can exhibit vastly different

potencies, efficacies, and toxicities. This guide provides a comprehensive overview of the

chemical properties, synthesis, resolution, and applications of the (S)-enantiomer, with a focus

on its role in the development of modern therapeutics. Its primary utility is as a key intermediate

in the synthesis of long-acting local anesthetics, such as levobupivacaine, where the (S)-

configuration is essential for the desired therapeutic effect and reduced toxicity.[1]

Physicochemical and Spectroscopic Properties
The physical and chemical properties of (S)-1-(2,6-dichlorophenyl)ethanamine are

foundational to its handling, reactivity, and purification. While experimental data for some

properties are not widely published, reliable predictions based on its structure provide valuable

insights for laboratory and industrial applications.
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Property Value Source

IUPAC Name
(1S)-1-(2,6-

dichlorophenyl)ethanamine
N/A

CAS Number 121443-79-6 [1]

Molecular Formula C₈H₉Cl₂N [1]

Molecular Weight 190.07 g/mol [1]

Appearance
Colorless to light orange/yellow

clear liquid
[2]

Boiling Point 248.1 ± 25.0 °C (Predicted) [1]

Density 1.262 ± 0.06 g/cm³ (Predicted) [1]

Solubility
Freely soluble in ethanol and

ether
[3]

Storage

Room temperature, under inert

atmosphere, protected from

light

[1][4]

Predicted Spectroscopic Characteristics
While specific spectra for (S)-1-(2,6-dichlorophenyl)ethanamine are not readily available in

public databases, its spectral characteristics can be reliably predicted based on its structure

and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to

show distinct signals corresponding to the aromatic and aliphatic protons. The three protons

of the aromatic ring will likely appear as a multiplet between 7.0-7.5 ppm. The methine

proton (CH-NH₂) adjacent to the chiral center would appear as a quartet, coupled to the

methyl protons. The methyl group (CH₃) would present as a doublet, coupled to the methine

proton. The two amine protons (NH₂) would likely appear as a broad singlet, the chemical

shift of which can be concentration-dependent and affected by the solvent.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show eight distinct

carbon signals. The two chlorine-bearing aromatic carbons would be downfield, followed by

the other four aromatic carbons. The chiral methine carbon would be in the aliphatic region,

as would the methyl carbon.

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by N-H stretching

vibrations for the primary amine, typically appearing as a medium-intensity doublet in the

3300-3500 cm⁻¹ region. C-H stretching vibrations for the aromatic and aliphatic groups

would be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching bands would appear in

the 1450-1600 cm⁻¹ region. The strong C-Cl stretching vibrations are expected in the

fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a

molecular ion peak (M⁺) at m/z 190. The isotopic pattern of this peak would be characteristic

of a molecule containing two chlorine atoms (M, M+2, M+4 peaks with relative intensities of

approximately 9:6:1). A prominent fragment would likely be the loss of the methyl group (M-

15), resulting in a fragment at m/z 175.

Synthesis and Chiral Resolution
The production of enantiomerically pure (S)-1-(2,6-dichlorophenyl)ethanamine is crucial for

its use in pharmaceutical synthesis. This is typically achieved by synthesizing the racemic

mixture followed by a chiral resolution step.

Synthesis Pathway
A common route to the racemic 1-(2,6-dichlorophenyl)ethanamine involves the reduction of the

corresponding oxime or the reductive amination of 2,6-dichloroacetophenone. The resulting

racemic amine must then be resolved to isolate the desired (S)-enantiomer.

Experimental Protocol: Diastereomeric Salt Resolution
The classical method for resolving racemic amines is through the formation of diastereomeric

salts using a chiral acid. The differing solubilities of these salts allow for their separation by

fractional crystallization.[5] L-(+)-Tartaric acid is a cost-effective and highly effective resolving

agent for this purpose.[6]
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Objective: To isolate (S)-1-(2,6-dichlorophenyl)ethanamine from a racemic mixture.

Materials:

Racemic (±)-1-(2,6-dichlorophenyl)ethanamine

L-(+)-Tartaric acid

Methanol

10% Sodium hydroxide (NaOH) solution

Diethyl ether (or other suitable organic solvent)

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware, vacuum filtration apparatus, rotary evaporator

Step-by-Step Methodology:

Salt Formation:

Dissolve 1.0 equivalent of L-(+)-tartaric acid in a minimum amount of hot methanol in an

Erlenmeyer flask. The choice of methanol is critical as it provides a good solubility

differential for the resulting diastereomeric salts.[5]

In a separate flask, dissolve 2.0 equivalents of racemic (±)-1-(2,6-

dichlorophenyl)ethanamine in methanol.

Slowly add the amine solution to the hot tartaric acid solution with constant stirring. An

exothermic reaction will occur, and a precipitate will begin to form as the diastereomeric

salts are generated.

Fractional Crystallization:

Allow the mixture to cool slowly to room temperature, then place it in an ice bath for at

least one hour to maximize the crystallization of the less soluble diastereomeric salt, which
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in this case is the [(S)-amine]-[(+)-tartrate] salt. The slow cooling process is essential for

the formation of pure crystals.

Collect the crystalline solid by vacuum filtration.

Wash the crystals with a small amount of cold methanol to remove any adhering mother

liquor containing the more soluble [(R)-amine]-[(+)-tartrate] salt.

Liberation of the Free Amine:

Transfer the collected crystals to a separatory funnel.

Add a 10% aqueous solution of sodium hydroxide (NaOH) in excess to basify the mixture

(pH > 12). This deprotonates the ammonium salt, liberating the free (S)-amine.

The free amine will separate as an organic layer. Extract the aqueous layer three times

with diethyl ether to ensure complete recovery of the amine.

Isolation and Purification:

Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄)

to remove residual water.

Filter off the drying agent.

Remove the solvent (diethyl ether) using a rotary evaporator to yield the purified (S)-1-
(2,6-dichlorophenyl)ethanamine as an oil or liquid.

Validation:

The enantiomeric purity of the final product should be confirmed using chiral High-

Performance Liquid Chromatography (HPLC) or by measuring its specific optical rotation

with a polarimeter.

Workflow for Chiral Resolution
The following diagram illustrates the key stages in the diastereomeric salt resolution process.
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Caption: Workflow of diastereomeric salt resolution.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1169324?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1169324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Pharmaceutical Development
The primary application of (S)-1-(2,6-dichlorophenyl)ethanamine is as a crucial chiral building

block in the synthesis of APIs. Its defined stereochemistry allows for the creation of drugs that

interact with biological targets in a highly specific manner.

Precursor to Levobupivacaine
(S)-1-(2,6-dichlorophenyl)ethanamine is a precursor to the local anesthetic levobupivacaine.

Levobupivacaine is the pure (S)-enantiomer of bupivacaine. Clinical studies have shown that

levobupivacaine has a similar anesthetic potency to bupivacaine but with a significantly lower

risk of severe cardiovascular and central nervous system toxicity. The synthesis involves the

acylation of (S)-1-(2,6-dichlorophenyl)ethanamine with a suitable piperidine-2-carbonyl

chloride derivative, followed by N-alkylation. The use of the enantiomerically pure starting

material ensures that the final API has the correct stereochemistry, which is directly responsible

for its improved safety profile.

Use in Asymmetric Synthesis
Beyond its role as a direct precursor, this chiral amine can also be employed as a chiral

auxiliary or resolving agent in other asymmetric syntheses. Its primary amine group can be

used to form chiral imines or amides, which can then direct the stereochemical outcome of

subsequent reactions.

Safety and Handling
Proper handling of (S)-1-(2,6-dichlorophenyl)ethanamine is essential to ensure laboratory

safety. While a specific, comprehensive toxicology profile is not available, data from structurally

related compounds provide a basis for safe handling procedures.

General Hazards: Similar chlorinated aromatic amines are classified as irritants. The

compound may cause skin and serious eye irritation.[4]

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves (e.g., nitrile), safety goggles, and a laboratory coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid

inhalation of any vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place, away from light and

incompatible materials such as strong oxidizing agents.[1] Storing under an inert atmosphere

is also recommended to prevent degradation.[4]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
(S)-1-(2,6-dichlorophenyl)ethanamine stands out as a specialty chemical whose value is

intrinsically linked to its chirality. Its chemical properties are well-suited for its primary role as a

key intermediate in the pharmaceutical industry. A thorough understanding of its synthesis,

resolution, and reactivity is paramount for researchers and drug development professionals

seeking to leverage this molecule for the creation of safer and more effective enantiomerically

pure drugs. The methodologies described in this guide provide a framework for the practical

application and safe handling of this important chiral building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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